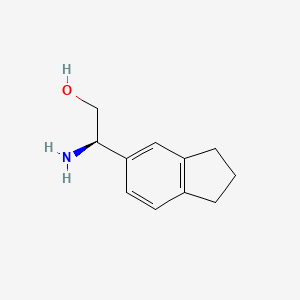
(2-Methoxyadamantan-2-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methoxyadamantan-2-yl)methanamine is a compound that belongs to the adamantane family, which is known for its unique cage-like structure. This compound is characterized by the presence of a methoxy group and a methanamine group attached to the adamantane core. The adamantane structure imparts significant stability and rigidity to the molecule, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyadamantan-2-yl)methanamine typically involves the functionalization of the adamantane core. One common method includes the reaction of adamantanone with methanol in the presence of an acid catalyst to form 2-methoxyadamantane. This intermediate is then reacted with formaldehyde and ammonia to introduce the methanamine group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methoxyadamantan-2-yl)methanamine undergoes various chemical reactions, including:
Substitution: The methoxy and methanamine groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PhI(OAc)2 and TEMPO in mild conditions.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes and ketones.
Reduction: Alcohols and amines.
Substitution: Derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
(2-Methoxyadamantan-2-yl)methanamine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of (2-Methoxyadamantan-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes or block receptor sites, thereby altering cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adamantane: The parent compound with a similar cage-like structure.
2-Methoxyadamantane: Lacks the methanamine group but shares the methoxy substitution.
Adamantan-2-ylmethanamine: Lacks the methoxy group but has the methanamine substitution.
Uniqueness
(2-Methoxyadamantan-2-yl)methanamine is unique due to the presence of both methoxy and methanamine groups, which impart distinct chemical and biological properties. This dual functionality allows for diverse applications and interactions that are not possible with simpler adamantane derivatives .
Eigenschaften
Molekularformel |
C12H21NO |
|---|---|
Molekulargewicht |
195.30 g/mol |
IUPAC-Name |
(2-methoxy-2-adamantyl)methanamine |
InChI |
InChI=1S/C12H21NO/c1-14-12(7-13)10-3-8-2-9(5-10)6-11(12)4-8/h8-11H,2-7,13H2,1H3 |
InChI-Schlüssel |
MOWRNQOBSCIWTO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1(C2CC3CC(C2)CC1C3)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1H,5H,6H,7H-indeno[5,6-d]imidazol-2-aminehydrobromide](/img/structure/B13612773.png)




![1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride](/img/structure/B13612800.png)



